molecular formula C25H25ClN4O4 B283542 N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide

Cat. No. B283542
M. Wt: 480.9 g/mol
InChI Key: VWWOOABAXFHKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide, also known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1990s by Thomas McLean and David E. Nichols at Purdue University. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the mechanisms of action of hallucinogens.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide is similar to that of other hallucinogens. It is believed to activate the 5-HT2A receptor, which is found in high concentrations in the prefrontal cortex and other regions of the brain. Activation of the 5-HT2A receptor by N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide leads to a cascade of events that ultimately result in the altered perception, mood, and cognition associated with hallucinogenic drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide are similar to those of other hallucinogens. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its hallucinogenic effects. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide has also been shown to alter brain activity patterns, particularly in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and self-awareness.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide in scientific research is its potency as a 5-HT2A receptor agonist. This allows researchers to study the effects of hallucinogens on the brain and behavior with a high degree of precision. However, one limitation of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide is its relatively short duration of action, which may make it difficult to study the long-term effects of hallucinogens.

Future Directions

There are several future directions for research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide and other hallucinogens. One area of interest is the potential therapeutic uses of these drugs, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the 5-HT2A receptor with greater specificity and efficacy. Finally, there is a need for further research on the long-term effects of hallucinogens on brain function and behavior, particularly in the context of repeated use and abuse.

Synthesis Methods

The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide involves several steps. The starting material is 2-nitrobenzaldehyde, which is reacted with 2-amino-5-chlorobenzophenone to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine intermediate. The amine is then reacted with 3,4,5-triethoxybenzoyl chloride to form the final product, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide has been used in scientific research to study the mechanisms of action of hallucinogens. It is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,4,5-triethoxybenzamide has been used to investigate the role of the 5-HT2A receptor in mediating the effects of hallucinogens on perception, mood, and cognition.

properties

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C25H25ClN4O4/c1-4-32-22-12-16(13-23(33-5-2)24(22)34-6-3)25(31)27-19-15-21-20(14-18(19)26)28-30(29-21)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3,(H,27,31)

InChI Key

VWWOOABAXFHKAX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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